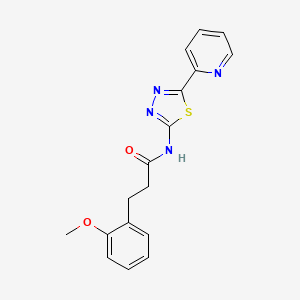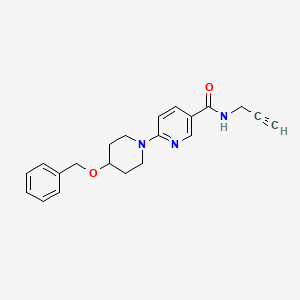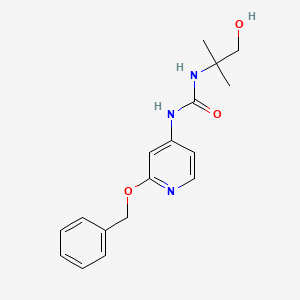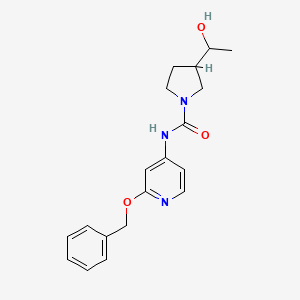![molecular formula C21H20N2O3 B6721618 2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide](/img/structure/B6721618.png)
2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxyphenyl group, a pyridinyl group, and a phenylethyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and acylation reactions to introduce the pyridinyl and phenylethyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules or materials.
Scientific Research Applications
2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of high-performance materials, such as organic electroluminescent devices
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinyl group can coordinate with metal ions. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)oxazole: Known for its dual-emissive properties and applications in organic electroluminescent devices.
2-(2-hydroxyphenyl)benzoxazole: Exhibits similar photophysical properties and is used in similar applications.
2-(2-hydroxyphenyl)benzimidazole: Another compound with comparable structural features and applications in material science.
Uniqueness
2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound in scientific research.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19-11-5-4-10-17(19)14-20(25)22-18(16-8-2-1-3-9-16)15-23-13-7-6-12-21(23)26/h1-13,18,24H,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQWDXWKNRZLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=CC2=O)NC(=O)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]benzamide](/img/structure/B6721540.png)
![N-[2-[(2,4-dichlorophenyl)methyl-(1H-pyrazol-5-ylmethyl)amino]ethyl]acetamide](/img/structure/B6721545.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)triazole-4-carboxamide](/img/structure/B6721555.png)
![N-[4-(2-hydroxycyclohexyl)oxyphenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B6721567.png)




![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6721593.png)
![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B6721598.png)
![1-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]-3-(oxan-4-ylmethyl)urea](/img/structure/B6721606.png)

![[3-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B6721625.png)
